![molecular formula C22H24N4O2 B12472883 ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate](/img/structure/B12472883.png)
ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound is notable for its complex structure, which includes a benzoate ester, a pyrazole ring, and dimethylphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate typically involves a multi-step process:
Formation of the pyrazole ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with an appropriate diketone under acidic conditions.
Diazotization: The pyrazole derivative is then subjected to diazotization using nitrous acid, forming the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl 4-aminobenzoate under basic conditions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate can undergo several types of chemical reactions:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The mechanism of action of ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate largely depends on its application:
Antimicrobial Activity: It is believed to disrupt microbial cell membranes or interfere with essential enzymatic processes.
Dyeing: The azo group forms strong interactions with fabric fibers, leading to durable coloration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate
- Ethyl 4-[(1E)-2-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate
Uniqueness
Ethyl 4-[(1E)-2-[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazen-1-yl]benzoate is unique due to its specific substitution pattern on the phenyl and pyrazole rings, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications where specific interactions with other molecules or materials are required.
Eigenschaften
Molekularformel |
C22H24N4O2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
ethyl 4-[[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C22H24N4O2/c1-6-28-22(27)18-8-10-19(11-9-18)23-24-21-16(4)25-26(17(21)5)20-12-7-14(2)15(3)13-20/h7-13H,6H2,1-5H3 |
InChI-Schlüssel |
YZIMOBLUDNARGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N(N=C2C)C3=CC(=C(C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12472809.png)
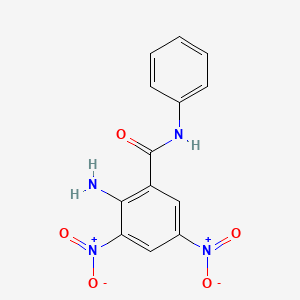
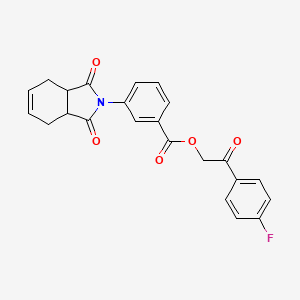
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-phenylglycinamide](/img/structure/B12472845.png)
![N-(4-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472853.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12472860.png)
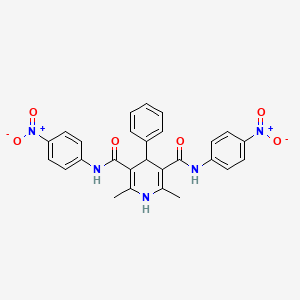
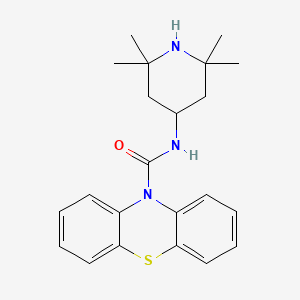
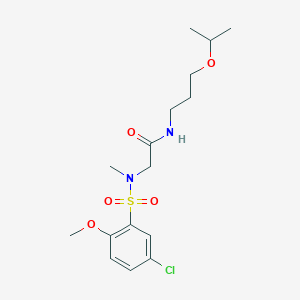
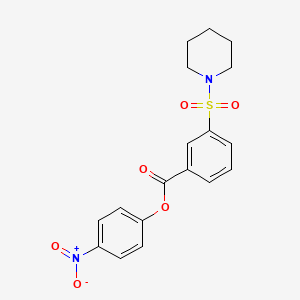
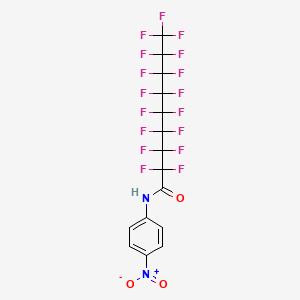
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472899.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B12472904.png)
![4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B12472908.png)
